2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3OS3 and its molecular weight is 439.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activities
- Researchers have synthesized various derivatives of 2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide and investigated their anticancer activities. For instance, Duran and Demirayak (2012) synthesized acetamide derivatives and tested them against different human tumor cell lines, finding reasonable anticancer activity in some compounds, especially against melanoma-type cell lines (Duran & Demirayak, 2012).
Photophysical Properties
- Balijapalli et al. (2017) explored the photophysical properties of hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, showing how water acts as a bridge in forming hydrogen bonds in these molecules (Balijapalli et al., 2017).
Antimicrobial Effects
- The antimicrobial activities of thiazole derivatives have been studied. Cankilic and Yurttaş (2017) synthesized several acetamide derivatives and tested their antimicrobial effects against various pathogenic microorganisms, demonstrating considerable effectiveness (Cankilic & Yurttaş, 2017).
Antioxidant and Antimicrobial Activities
- Synthesis and characterization of novel thiazole derivatives have shown promising results in both antioxidant and antimicrobial activities. For example, a study by Saravanan et al. (2010) synthesized novel thiazoles and tested them for antimicrobial and antioxidant properties, finding significant activities in these areas (Saravanan et al., 2010).
Anticonvulsant Agents
- Liu et al. (2016) designed and synthesized benzothiazole derivatives for evaluation as anticonvulsant agents. Their study found that some compounds showed potent activity and lower neurotoxicity, suggesting their potential as anticonvulsant agents (Liu et al., 2016).
Anti-Diabetic Agents
- Abbasi et al. (2020) synthesized a series of S-substituted acetamide derivatives and evaluated them for anti-diabetic potential, demonstrating significant inhibitory potential against the α-glucosidase enzyme, indicating their potential as anti-diabetic agents (Abbasi et al., 2020).
Mechanism of Action
Biochemical Pathways
Compounds containing thiazole and benzothiazole groups have been found to interact with various biochemical pathways, including those involved in cell viability and redox potential .
Result of Action
Compounds with similar structures have been found to affect cell viability as a function of redox potential .
Properties
IUPAC Name |
2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS3/c1-13-7-8-14(2)16(9-13)11-27-22-23-17(12-28-22)10-19(26)24-21-25-20-15(3)5-4-6-18(20)29-21/h4-9,12H,10-11H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYJTGWZFGRHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=NC4=C(C=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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